1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a piperidine core substituted with a 4-butoxybenzoyl group at the 1-position and a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at the 4-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-4-17-32-23-11-7-21(8-12-23)26(30)29-15-13-19(14-16-29)18-24-27-25(28-33-24)20-5-9-22(31-2)10-6-20/h5-12,19H,3-4,13-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYKHXGUSFGURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound can be represented by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 357.43 g/mol
Structural Features
The structure features a piperidine ring substituted with both a butoxybenzoyl group and an oxadiazole moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The oxadiazole moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example:
- In Vitro Studies : Research has shown that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is thought to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 8.3 | Cell cycle arrest |
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties.
- Studies on Bacterial Strains : Testing against common pathogens like Escherichia coli and Staphylococcus aureus revealed moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a related compound in inducing apoptosis in cancer cells. The results demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers and reduced levels of anti-apoptotic proteins.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, researchers tested the compound against various bacterial strains. The findings suggested that while the compound exhibited some activity, further optimization of its structure could enhance its efficacy.
Comparison with Similar Compounds
Research Findings and Implications
- Its CF₃ group and morpholine substitution are critical for efficacy, suggesting that similar modifications in the target compound could enhance activity .
- Synthetic Routes : Analogues are synthesized via coupling reactions (e.g., describes Buchwald-Hartwig amination for piperidine functionalization), implying the target compound may be prepared using analogous methods .
- Physical Properties : The target compound’s molecular weight (447.53 g/mol) and formula (C26H29N3O4) align with typical drug-like molecules, though its melting point and solubility data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
